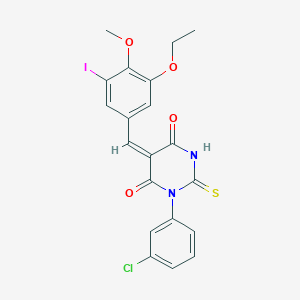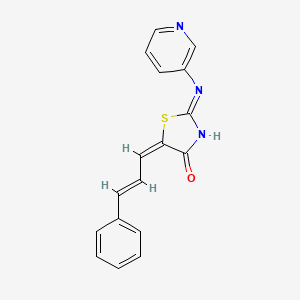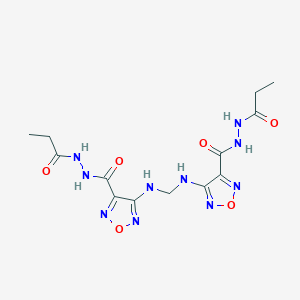![molecular formula C17H24N2O3 B6078011 N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-methylpropanamide](/img/structure/B6078011.png)
N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-methylpropanamide, also known as MEP, is a synthetic compound that belongs to the class of pyrrolidinyl amides. It is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. The inhibition of FAAH by MEP leads to an increase in endocannabinoid levels, which has been shown to have various physiological effects.
Mechanism of Action
N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-methylpropanamide selectively inhibits FAAH, which is responsible for breaking down endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG) in the body. The inhibition of FAAH leads to an increase in endocannabinoid levels, which activates cannabinoid receptors in the body. The activation of cannabinoid receptors has been shown to have various physiological effects such as pain relief, anti-inflammatory effects, and mood regulation.
Biochemical and Physiological Effects:
N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-methylpropanamide has been shown to have various biochemical and physiological effects. In animal models, N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-methylpropanamide has been shown to have analgesic effects in acute and chronic pain models. N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-methylpropanamide has also been shown to have anti-inflammatory effects in animal models of inflammation. In addition, N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-methylpropanamide has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Advantages and Limitations for Lab Experiments
N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-methylpropanamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of FAAH, which makes it suitable for studying the role of endocannabinoids in various physiological processes. N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-methylpropanamide is also stable and can be easily synthesized in high quantities and purity. However, N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-methylpropanamide has some limitations for use in lab experiments. It is not suitable for studying the effects of individual endocannabinoids such as anandamide or 2-AG, as it increases the levels of all endocannabinoids. In addition, N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-methylpropanamide has a short half-life in the body, which limits its use in long-term studies.
Future Directions
There are several future directions for the study of N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-methylpropanamide. One area of research is the development of more selective FAAH inhibitors that do not have the limitations of N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-methylpropanamide. Another area of research is the study of the effects of N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-methylpropanamide in human subjects. Clinical trials are needed to determine the safety and efficacy of N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-methylpropanamide in various diseases. Finally, further research is needed to understand the role of endocannabinoids in various physiological processes and diseases.
Synthesis Methods
The synthesis of N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-methylpropanamide involves the reaction of 1-(2-(4-methoxyphenyl)ethyl)pyrrolidine-2,5-dione with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction yields N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-methylpropanamide as a white crystalline solid with a purity of over 99%. The synthesis method has been optimized to yield N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-methylpropanamide in high quantities and purity, making it suitable for use in scientific research.
Scientific Research Applications
N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-methylpropanamide has been extensively studied for its potential therapeutic applications in various diseases such as pain, inflammation, anxiety, and depression. The inhibition of FAAH by N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-methylpropanamide leads to an increase in endocannabinoid levels, which has been shown to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects. N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-methylpropanamide has been tested in animal models of various diseases and has shown promising results.
properties
IUPAC Name |
N-[1-[2-(4-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-12(2)17(21)18-14-10-16(20)19(11-14)9-8-13-4-6-15(22-3)7-5-13/h4-7,12,14H,8-11H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDNLKKEHPELMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1CC(=O)N(C1)CCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-methylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-morpholinyl)ethyl]-3-(4-morpholinylmethyl)benzamide](/img/structure/B6077934.png)
![4-[(1-acetyl-4-piperidinyl)carbonyl]-2-(4-methylpentyl)morpholine](/img/structure/B6077939.png)

methanone](/img/structure/B6077944.png)
![3-{[(1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)oxy]methyl}pyridine](/img/structure/B6077951.png)
![2-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-isobutyl-2-piperazinyl]ethanol](/img/structure/B6077963.png)

![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxy-N-methyl-N-(4-methylbenzyl)benzamide](/img/structure/B6077980.png)
![1-ethyl-4-(3-{1-[2-(2-methoxyphenyl)-1-methylethyl]-4-piperidinyl}propanoyl)piperazine](/img/structure/B6077983.png)
![2-{[2-(4-isopropylphenyl)-6-methyl-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide](/img/structure/B6077985.png)
![2-cyclohexyl-N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetamide](/img/structure/B6078004.png)
![N,N,N'-triethyl-N'-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-1,2-ethanediamine](/img/structure/B6078006.png)

![1-[1-(2,4-difluorobenzyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine](/img/structure/B6078024.png)